molecular formula C7H12N2O2 B1519338 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1170775-77-5

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1519338
CAS No.: 1170775-77-5
M. Wt: 156.18 g/mol
InChI Key: LGJDOGZDBCEDBZ-UHFFFAOYSA-N
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Description

“6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid” is a compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C7H12N2O2/c8-7(5(10)11)1-6(2-7)3-9-4-6/h9H,1-4,8H2,(H,10,11) . The Canonical SMILES is C1C2(CC1(C(=O)O)N)CNC2 .


Chemical Reactions Analysis

The compound is used in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical and Chemical Properties Analysis

It has a molecular weight of 156.18 g/mol . The computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, along with its related structures, is synthesized for its potential applications in chemistry, biochemistry, and drug design. The synthesis of this compound involves constructing four-membered rings in the spirocyclic scaffold, adding to the family of sterically constrained amino acids (Radchenko, Grygorenko & Komarov, 2010). Furthermore, efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been developed, which are useful for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Potential in Medicinal Chemistry

This compound derivatives have been explored for their antibacterial activity. For instance, novel quinolines derivatives containing this structure have shown potent antibacterial activity against respiratory pathogens, including both gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013). This highlights the compound's relevance in developing new antibacterial drugs for respiratory tract infections.

Application in Organic Synthesis

The compound and its derivatives are also significant in organic synthesis. An example includes the ketoreductase-catalyzed access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has been used to access both enantiomers in high ee, demonstrating its utility in asymmetric synthesis (O'Dowd et al., 2022).

Role in Developing Novel Compounds

Its structural uniqueness makes this compound a valuable building block in the development of new chemical entities. For instance, cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, are considered promising sterically constrained diamine building blocks for drug discovery (Radchenko et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Target of Action

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid is an analogue of the natural compounds ornithine and GABA . These compounds play important roles in biological processes, suggesting that this compound may interact with the same or similar targets.

Mode of Action

The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .

Biochemical Analysis

Biochemical Properties

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid plays a significant role in biochemical reactions due to its rigid structure, which can influence the spatial arrangement of functional groups. This compound interacts with various enzymes and proteins, potentially serving as a substrate or inhibitor. For instance, it may interact with enzymes involved in amino acid metabolism, such as aminotransferases, by mimicking the structure of natural amino acids . The rigid spirocyclic scaffold can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in biochemical studies and drug development .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter their stability and activity, potentially leading to changes in cell signaling dynamics . Additionally, the presence of this compound in cellular environments may affect the expression of genes involved in amino acid transport and metabolism, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its rigid structure allows for precise interactions with enzyme active sites, potentially leading to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . The unique spirocyclic scaffold of this compound provides a distinct advantage in designing molecules with high specificity and efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over extended periods, degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential toxicity to specific organs . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate its incorporation into metabolic processes . This compound can also affect metabolic flux, altering the levels of various metabolites within the cell . The presence of this compound can modulate the activity of key metabolic enzymes, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells and its subsequent localization to specific cellular compartments . The distribution of this compound can be influenced by factors such as its chemical properties and the presence of other interacting molecules . Accumulation of this compound in certain tissues may enhance its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . The precise localization of this compound is essential for its role in cellular function and biochemical reactions .

Properties

IUPAC Name

6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-7(5(10)11)1-6(2-7)3-9-4-6/h9H,1-4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJDOGZDBCEDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)O)N)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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